molecular formula C14H14ClN3O3S B2678969 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904326-75-5

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2678969
CAS No.: 1904326-75-5
M. Wt: 339.79
InChI Key: LURQQEONBVRNNF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a pyridine core linked to a 4-methylthiazole ring via a carboxamide bridge—a motif prevalent in compounds with documented biological activity . The specific inclusion of a chloro substituent and a tetrahydrofuran (oxolane) ether moiety is known to influence properties like lipophilicity, metabolic stability, and target binding affinity, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . Potential Research Applications and Value: Preliminary research on analogous structures suggests several potential investigative pathways for this compound. Its core architecture is frequently associated with antimicrobial properties. For instance, closely related pyridine-3-carboxamide analogs have demonstrated potent activity against agricultural bacterial pathogens such as Ralstonia solanacearum , indicating its potential value in developing novel plant protection agents . Furthermore, the N-(thiazol-2-yl)carboxamide group is a key feature in compounds investigated as modulators of ion channels like TRPV3, which are important targets in pain, dermatitis, and psoriasis research . The molecule's design also aligns with fungicides that target fungal respiration, specifically complex II (succinate dehydrogenase), suggesting a possible mechanism of action worthy of exploration in antifungal assays . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-7-22-14(17-8)18-12(19)9-4-11(15)13(16-5-9)21-10-2-3-20-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQQEONBVRNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 300.77 g/mol

Anticancer Activity

Research has indicated that derivatives similar to the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of thiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that compounds with similar structural features displayed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at S and G2/M phases
ReferenceMCF-710.10Positive control (5-Fluorouracil)

Antimicrobial Activity

The compound's thiazole moiety suggests potential antimicrobial properties. A related study on thiazolo[4,5-b]pyridines indicated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests that the incorporation of thiazole into the pyridine structure may enhance antibacterial efficacy.

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridines

Compound IDBacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3cE. coliNot reported

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the modulation of apoptotic pathways, particularly by increasing the Bax/Bcl-2 ratio and activating caspase pathways . Additionally, antimicrobial activity is likely mediated through interactions with bacterial DNA gyrase and MurD enzyme, which are critical for bacterial replication and cell wall synthesis .

Case Studies

  • Cytotoxicity Study : In vitro studies demonstrated that treatment with compounds similar to This compound resulted in significant cytotoxic effects on both MCF-7 and HepG2 cell lines, with a notable increase in apoptosis markers.
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against multiple bacterial strains, showing promising results that support further development as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structural Differences vs. Target Compound Key Properties Source
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (AR026697) 3-Fluorophenyl vs. 4-methylthiazol-2-yl amide substituent MW: 336.75 g/mol; SMILES: Fc1cccc(c1)NC(=O)c1cnc(c(c1)Cl)OC1COCC1; Price: $500/250mg Aaron Chemicals
6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide Butan-2-yl linker instead of oxolan-3-yloxy group Mol. formula: C13H15ClN3OS; CAS: 1785570-49-1 Enamine Ltd
Asciminib (C20H18ClF2N5O3·HCl) Chlorodifluoromethoxy, pyrrolidinyl, and pyrazole substituents EMA-approved kinase inhibitor; MW: 486.30 g/mol; Targets BCR-ABL1 EMA Report
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole core instead of pyridine; dual phenyl substituents Yield: 68%; mp: 133–135°C; MS: [M+H]+ 403.1 Molecules (2015)

Impact of Substituents on Physicochemical Properties

  • Heterocyclic Modifications : The oxolan-3-yloxy group in the target compound introduces an ether oxygen and a tetrahydrofuran ring, enhancing solubility compared to alkyl linkers (e.g., butan-2-yl in Enamine’s analog) .
  • Core Structure Differences : Pyrazole-based analogs () exhibit lower molecular weights (~400 g/mol) versus the pyridine-based target, which may influence membrane permeability .

Pharmacological Implications

  • Asciminib’s approval highlights the therapeutic relevance of pyridine carboxamides with tailored substituents. The target compound’s 4-methylthiazol-2-yl group may confer selectivity for kinases or enzymes requiring sulfur-mediated interactions, distinct from asciminib’s chlorodifluoromethoxy and pyrrolidinyl motifs .

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